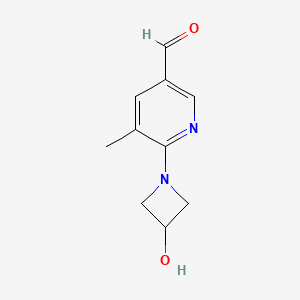![molecular formula C12H11NO3S B13173785 {[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid is a biochemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a phenylisoxazole ring and a thioacetic acid moiety .
Preparation Methods
The synthesis of {[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid involves several steps. One common synthetic route includes the reaction of 5-phenylisoxazole with a suitable thiol reagent under controlled conditions to form the thioether linkage . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid involves its interaction with specific molecular targets. The phenylisoxazole ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity . The thioacetic acid moiety can undergo further chemical modifications, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid can be compared with other similar compounds such as:
{[(5-Phenylisoxazol-3-yl)methyl]thio}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{[(5-Phenylisoxazol-3-yl)methyl]thio}butyric acid: Contains a butyric acid moiety, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenylisoxazole ring and thioacetic acid moiety, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(5-phenyl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C12H11NO3S/c14-12(15)8-17-7-10-6-11(16-13-10)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,15) |
InChI Key |
IHVXYRVIEHJGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
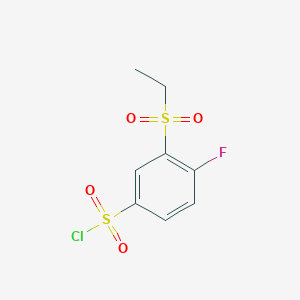
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
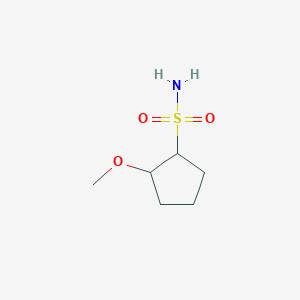
![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
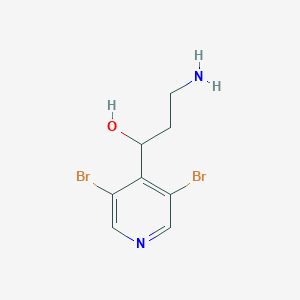

![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
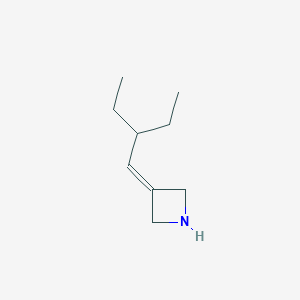
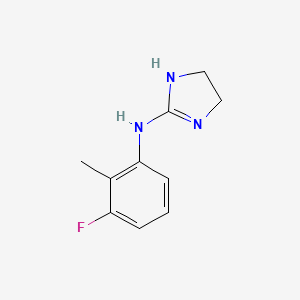

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
